2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to an oxadiazole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in the development of high-performance materials, including energetic materials and polymers.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation and induction of apoptosis . Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring structure and exhibits similar energetic properties.
1,2,4-Oxadiazole-derived polynitro compounds: These compounds also feature oxadiazole rings and are used in high-performance materials.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N’-[(E)-(4-BROMOPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a promising candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H14BrN7O2 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14BrN7O2/c19-12-7-5-11(6-8-12)9-21-23-15(27)10-26-14-4-2-1-3-13(14)22-18(26)16-17(20)25-28-24-16/h1-9H,10H2,(H2,20,25)(H,23,27)/b21-9+ |
InChI Key |
YMAZLENZYRKKCS-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=C(C=C3)Br)C4=NON=C4N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(C=C3)Br)C4=NON=C4N |
Origin of Product |
United States |
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